Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Catalog No.
S11864294
CAS No.
M.F
C23H22ClFO5
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxy...

Product Name

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

IUPAC Name

ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Molecular Formula

C23H22ClFO5

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C23H22ClFO5/c1-4-30-23(27)22-15(21-16(24)6-5-7-17(21)25)10-14(11-18(22)26)13-8-9-19(28-2)20(12-13)29-3/h5-9,11-12,15,22H,4,10H2,1-3H3

InChI Key

URQYDJBJESXYHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=C3Cl)F

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene ring, chloro and fluoro substituents, and methoxy groups. The molecular formula for this compound is C19H20ClFNO4, with a molecular weight of approximately 367.82 g/mol. Its structure features a cyclohexene moiety that contributes to its chemical reactivity and potential biological activity.

Typical of carbonyl compounds and aromatic systems. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Cyclohexene Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: Functional groups such as chloro and methoxy can be introduced via electrophilic substitution or nucleophilic addition methods.
  • Esterification: The final product is obtained through esterification of the carboxylic acid with ethanol.

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its unique structure makes it an interesting subject for studies in synthetic organic chemistry.

Interaction studies involving Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate are essential to understand its mechanism of action and potential side effects. These studies typically involve:

  • In vitro assays to assess the compound's interaction with biological targets.
  • Binding affinity studies to determine how effectively the compound interacts with enzymes or receptors.

Several compounds share structural similarities with Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamideIsoxazole ring; Dimethoxy substitutionAntitumor
Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoateSimilar chloro and fluoro groupsAntimicrobial
5-[ (2-Chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazoleOxadiazole ring; Dimethoxy substitutionAnti-inflammatory

Uniqueness

Ethyl 6-(2-chloro-6-fluorophenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific combination of a cyclohexene core with both chloro and fluorine substituents along with methoxy groups. This combination may enhance its biological activity compared to other similar compounds that lack one or more of these features.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Exact Mass

432.1139797 g/mol

Monoisotopic Mass

432.1139797 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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